molecular formula C11H13Cl2N3O2 B2867604 2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride CAS No. 2219375-42-3

2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride

Cat. No.: B2867604
CAS No.: 2219375-42-3
M. Wt: 290.14
InChI Key: XOWCDEBZUJOWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride is a synthetic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of the oxadiazole ring and the chlorophenoxy group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the chlorophenoxy group. One common synthetic route includes the reaction of 4-chlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with ethylene diamine to introduce the ethan-1-amine group, followed by conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the stability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the chlorophenoxy group.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is crucial for nerve signal transmission . This inhibition can lead to increased levels of acetylcholine, which may be beneficial in treating neurodegenerative disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride is unique due to the presence of the ethan-1-amine group, which can enhance its solubility and bioavailability. Additionally, the combination of the oxadiazole ring and the chlorophenoxy group provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

The compound 2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride (CAS No. 442870-87-3) is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its structure, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C11H12ClN3O2C_{11}H_{12}ClN_3O_2 with a molecular weight of approximately 293.66 g/mol. The structural features include:

  • Chlorophenoxy group : Contributes to the compound's lipophilicity and potential interactions with biological targets.
  • Oxadiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. The presence of the chlorophenoxy group may enhance this activity by improving membrane permeability.

2. Anticancer Properties
Preliminary studies have suggested that oxadiazole derivatives can induce apoptosis in cancer cells. The compound's structure allows it to interact with various cellular pathways involved in cell proliferation and survival.

3. Anti-inflammatory Effects
The compound's ability to inhibit cyclooxygenase enzymes (COX) has been noted, which is critical for reducing inflammation. This suggests potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of bacterial cell membranes
AnticancerInduction of apoptosis via mitochondrial pathways
Anti-inflammatoryInhibition of COX enzymes

Case Study 1: Anticancer Activity

A study published in MDPI demonstrated that similar oxadiazole compounds exhibited IC50 values indicating potent cytotoxicity against various cancer cell lines (e.g., A431 and Jurkat) . The mechanism involved the interaction with Bcl-2 proteins, leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

In vitro assays showed that oxadiazole derivatives had significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups, such as chlorine, was crucial for enhancing this activity .

Properties

IUPAC Name

2-[5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2.ClH/c12-8-1-3-9(4-2-8)16-7-11-14-10(5-6-13)15-17-11;/h1-4H,5-7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWCDEBZUJOWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NC(=NO2)CCN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.